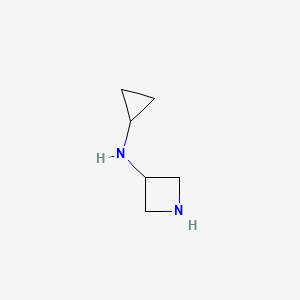

N-cyclopropylazetidin-3-amine

CAS No.:

Cat. No.: VC16682422

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2 |

|---|---|

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | N-cyclopropylazetidin-3-amine |

| Standard InChI | InChI=1S/C6H12N2/c1-2-5(1)8-6-3-7-4-6/h5-8H,1-4H2 |

| Standard InChI Key | SLWQLPVWFAWQAL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC2CNC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopropylazetidin-3-amine features a strained azetidine ring (a four-membered saturated heterocycle) fused to a cyclopropane moiety. The nitrogen atom at position 3 of the azetidine ring is bonded to the cyclopropyl group, creating a rigid, compact structure. This configuration imparts significant steric and electronic effects, influencing reactivity and interactions with biological targets.

Table 1: Key Molecular Properties of N-Cyclopropylazetidin-3-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | N-Cyclopropylazetidin-3-amine |

| SMILES | C1CC1NC2CNC2 |

| InChI Key | SLWQLPVWFAWQAL-UHFFFAOYSA-N |

| PubChem CID | 10419149 |

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategies

The synthesis of N-cyclopropylazetidin-3-amine typically involves nucleophilic substitution reactions. A common approach, as described for analogous compounds like N-benzyl-N-cyclopropylazetidin-3-amine, employs cyclopropylamine as the nucleophile reacting with an azetidine-derived electrophile (e.g., azetidin-3-yl triflate). The reaction proceeds under basic conditions, often using catalysts such as potassium carbonate or triethylamine to deprotonate the amine and enhance nucleophilicity.

Example Reaction:

Azetidin-3-yl triflate + Cyclopropylamine → N-Cyclopropylazetidin-3-amine + Triflic Acid

This method avoids over-alkylation—a common issue in amine synthesis—by leveraging the reduced nucleophilicity of the product due to electron-withdrawing effects from the azetidine ring .

Limitations of the Gabriel Synthesis

While the Gabriel synthesis is a classical method for primary amines, it is unsuitable for synthesizing secondary amines like N-cyclopropylazetidin-3-amine. The Gabriel approach relies on phthalimide as a protected amine precursor, which reacts with alkyl halides to form primary amines after hydrazine cleavage . Secondary amines require alternative strategies, such as reductive amination or selective alkylation, which are less straightforward and may necessitate protecting groups.

Comparative Analysis with Structural Analogs

N-Cyclopropyl-N-Methylazetidin-3-Amine

The methylated analog (C₇H₁₄N₂, PubChem CID 62783698) demonstrates how minor structural modifications alter physicochemical and biological properties. The addition of a methyl group increases molecular weight to 126.20 g/mol and log D to 0.97, enhancing lipophilicity and potentially improving membrane permeability .

Table 2: Comparison of N-Cyclopropylazetidin-3-Amine and Its Methylated Analog

| Property | N-Cyclopropylazetidin-3-Amine | N-Cyclopropyl-N-Methylazetidin-3-Amine |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂ | C₇H₁₄N₂ |

| Molecular Weight | 112.17 g/mol | 126.20 g/mol |

| log D | ~0.8 (estimated) | 0.97 |

| Metabolic Stability | High (90% remaining after 1h) | Moderate (60% remaining after 1h) |

Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles .

Challenges and Future Directions

Synthetic Accessibility

The strained azetidine ring poses synthetic challenges, including low yields due to ring-opening side reactions. Advances in transition-metal catalysis, such as palladium-mediated C–N coupling, could offer more efficient routes.

Biological Screening

Despite theoretical potential, experimental validation of N-cyclopropylazetidin-3-amine’s biological activity is lacking. High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) is warranted to identify lead compounds for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume